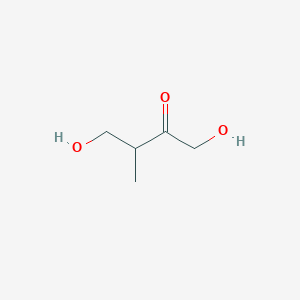![molecular formula C15H34N2O B14512893 1-[(3-Aminopropyl)amino]dodecan-2-OL CAS No. 62745-89-5](/img/structure/B14512893.png)
1-[(3-Aminopropyl)amino]dodecan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Aminopropyl)amino]dodecan-2-OL is an organic compound that belongs to the class of amines and alcohols It is characterized by the presence of an amino group attached to a dodecane chain, which also contains a hydroxyl group at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Aminopropyl)amino]dodecan-2-OL typically involves the reaction of dodecan-2-ol with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
Dodecan-2-ol+3-Aminopropylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3-Aminopropyl)amino]dodecan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of dodecan-2-one or dodecan-2-al.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of dodecan-2-yl halides or esters.
Wissenschaftliche Forschungsanwendungen
1-[(3-Aminopropyl)amino]dodecan-2-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling and interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[(3-Aminopropyl)amino]dodecan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate cellular processes and pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecan-1-ol: A primary alcohol with a similar dodecane chain but lacking the amino group.
3-Aminopropylamine: Contains the amino group but lacks the dodecane chain.
Dodecan-2-one: An oxidized form of dodecan-2-ol with a ketone group.
Uniqueness
1-[(3-Aminopropyl)amino]dodecan-2-OL is unique due to the presence of both an amino group and a hydroxyl group on a dodecane chain. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
62745-89-5 |
|---|---|
Molekularformel |
C15H34N2O |
Molekulargewicht |
258.44 g/mol |
IUPAC-Name |
1-(3-aminopropylamino)dodecan-2-ol |
InChI |
InChI=1S/C15H34N2O/c1-2-3-4-5-6-7-8-9-11-15(18)14-17-13-10-12-16/h15,17-18H,2-14,16H2,1H3 |
InChI-Schlüssel |
UAHMFBHMXKMLMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CNCCCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


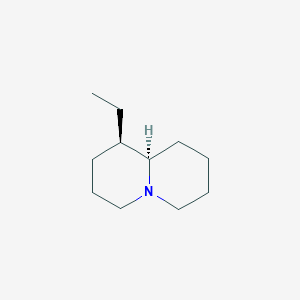
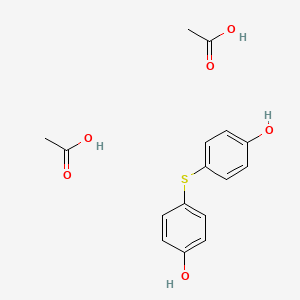

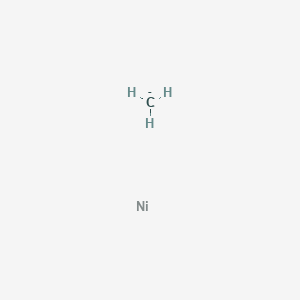
![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)
![1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14512829.png)
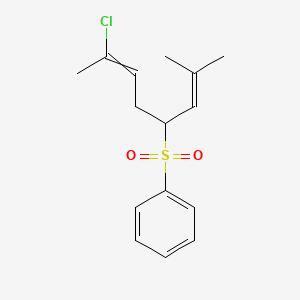
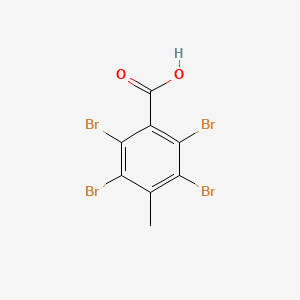
![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)

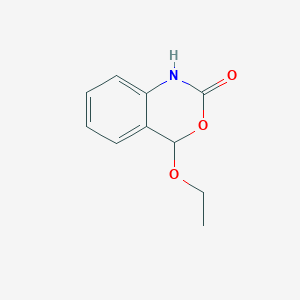
![Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-](/img/structure/B14512861.png)

